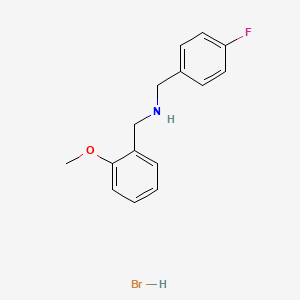

(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide

CAS No.: 1609406-51-0

Cat. No.: VC8245393

Molecular Formula: C15H17BrFNO

Molecular Weight: 326.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609406-51-0 |

|---|---|

| Molecular Formula | C15H17BrFNO |

| Molecular Weight | 326.20 |

| IUPAC Name | 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide |

| Standard InChI | InChI=1S/C15H16FNO.BrH/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H |

| Standard InChI Key | OKRPZHJHVVOFDI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Br |

| Canonical SMILES | COC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a secondary amine salt formed by the protonation of the parent amine with hydrobromic acid. The IUPAC name, 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine hydrobromide, reflects its bifunctional aromatic structure . Key features include:

-

Fluorine substitution at the para position of one benzyl group, enhancing electronegativity and influencing intermolecular interactions.

-

Methoxy group at the ortho position of the second benzyl ring, contributing steric effects and electronic modulation.

-

Hydrobromide counterion, which improves solubility in polar solvents and stabilizes the crystalline form.

The compound’s canonical SMILES string, COC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Br, and InChIKey (OKRPZHJHVVOFDI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic profile .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton (δ ~3.8 ppm), fluorinated aromatic protons (δ ~7.2–7.4 ppm), and amine protons (δ ~2.8–3.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 325.04775 (M⁺–HBr), consistent with the molecular formula . Density functional theory (DFT) calculations predict a planar aromatic system with intramolecular hydrogen bonding between the amine hydrogen and methoxy oxygen, stabilizing the conformation .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically involves a two-step process:

-

Formation of the parent amine: A nucleophilic substitution reaction between 4-fluorobenzylamine and 2-methoxybenzyl bromide under reflux conditions in anhydrous tetrahydrofuran (THF).

-

Salt formation: Treatment of the free base with hydrobromic acid (48% w/w) in ethanol, followed by cooling to precipitate the hydrobromide salt.

Critical parameters include:

-

Temperature control (60–70°C for amine formation; 0–5°C for salt crystallization).

-

Stoichiometric ratios (1:1.2 amine-to-acid ratio) to maximize yield (reported 72–78%).

Purification and Crystallization

Recrystallization from a mixed solvent system (ethanol:water, 3:1 v/v) yields needle-like crystals with >98% purity, as verified by high-performance liquid chromatography (HPLC). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 189–191°C, indicative of high crystalline purity .

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Behavior

The compound exhibits dual reactivity:

-

Nucleophilic amine center: Participates in alkylation and acylation reactions. For example, reaction with acetyl chloride forms the corresponding acetamide derivative.

-

Electrophilic aromatic rings: The fluorine atom directs electrophilic substitution to the meta position, while the methoxy group activates the ortho/para positions of its ring.

Stability Under Ambient Conditions

Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, with hydrobromide dissociation being the primary degradation pathway . Storage recommendations include desiccated conditions at 2–8°C to prevent deliquescence.

Analytical and Industrial Applications

Quality Control Metrics

Standardized HPLC methods employ a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 55:45 v/v) at 1.0 mL/min . Retention time = 8.3 ± 0.2 min .

Industrial Scale-Up Challenges

Pilot-scale synthesis (10 kg batches) faces hurdles in:

-

Byproduct formation: ~5% N-alkylated impurities require gradient elution for removal.

-

Solvent recovery: Ethanol recycling efficiency plateaus at 82% due to azeotrope formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume